2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothieno[3,2-d]pyrimidine core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Compounds with similar core structures but different functional groups.
Benzoxazepines: Compounds with a similar fused heterocyclic system but containing oxygen instead of sulfur.
Imidazoles: Heterocyclic compounds with nitrogen atoms in the ring, often used in medicinal chemistry.
Uniqueness
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups and the benzothienopyrimidine core
Properties
Molecular Formula |
C27H23N3O3S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-18-11-13-19(14-12-18)15-28-23(31)17-29-24-21-9-5-6-10-22(21)34-25(24)26(32)30(27(29)33)16-20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,28,31) |
InChI Key |
HKVIGEXSTCSUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Origin of Product |
United States |
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